molecular formula C14H29Cl2N3 B11773755 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride

4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride

Cat. No.: B11773755
M. Wt: 310.3 g/mol
InChI Key: GZZBZFSTKKUYLZ-UHFFFAOYSA-N
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Description

4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride is a synthetic organic compound featuring a cyclohexanamine core substituted with a piperazine ring modified by a cyclopropylmethyl group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and biochemical applications. This compound is synthesized through multi-step reactions involving reductive amination, cyclopropane functionalization, and salt formation, as detailed in a 2021 European patent application .

Properties

Molecular Formula

C14H29Cl2N3

Molecular Weight

310.3 g/mol

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C14H27N3.2ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;;/h12-14H,1-11,15H2;2*1H

InChI Key

GZZBZFSTKKUYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

StepReagents/ConditionsPurpose
14-Dibenzylcyclohexanone, sodium triacetoxyborohydride (NaBH(OAc)₃), potassium carbonate, dichloromethane, 20°C, 12 hForms dibenzyl-protected cyclohexanamine intermediate
2Hydrogenolysis with Pd/C, acetic acid, methanol, 20–30°C, 12 hRemoves benzyl protecting groups

Yield : 61% cis-isomer, 13% trans-isomer (combined yield ~74% for both isomers).

Mechanism and Optimization

  • Step 1 : 4-Dibenzylcyclohexanone reacts with cyclopropylmethylpiperazine in the presence of NaBH(OAc)₃, a mild reducing agent that favors reductive amination under mild conditions. The reaction proceeds via imine formation and subsequent hydride transfer.

  • Step 2 : Hydrogenolysis with Pd/C and acetic acid cleaves the benzyl groups, yielding the free amine. The cis-isomer predominates due to steric and electronic factors during the reductive amination step.

Purification : Column chromatography (silica gel, ethyl acetate/methanol) followed by crystallization from ethyl acetate (cis) or ethanol/HCl (trans).

Catalytic Hydrogenation Method

This method is preferred for synthesizing the trans-isomer due to its superior yield and stereochemical control.

Key Reagents and Conditions

StepReagents/ConditionsPurpose
1(trans)-N,N-Dibenzyl-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamine, Pd/C (10%), acetic acid, methanol, 20–30°C, 12 h, H₂ (3 atm)Removes benzyl groups via hydrogenolysis

Yield : 100% trans-isomer.

Mechanism and Advantages

  • Step 1 : The dibenzyl-protected trans-isomer undergoes hydrogenolysis under catalytic hydrogenation. Acetic acid acts as a proton source, stabilizing the intermediate and enhancing reaction efficiency.

  • Stereochemical Control : The trans-configuration is retained due to the rigidity of the cyclohexane ring and minimal steric hindrance during hydrogenolysis.

Purification : Filtration through alkaline alumina (200–300 mesh) followed by vacuum evaporation.

Formation of the Dihydrochloride Salt

The free amine is converted to the dihydrochloride salt to enhance stability and solubility.

Procedure

  • Reagent : HCl (gas or concentrated solution).

  • Conditions : Dissolve the free amine in ethanol or methanol, bubble HCl gas, or add concentrated HCl.

  • Workup : Filter the precipitated salt and dry under vacuum.

Note : The dihydrochloride salt is typically formed post-synthesis, as the free amine is isolated first.

Comparative Analysis of Methods

ParameterReductive AminationCatalytic Hydrogenation
Yield 61% cis, 13% trans100% trans
Stereoselectivity Low (cis-major)High (trans-exclusive)
Purity Requires chromatographyHigh (>95%)
Cost ModerateLow (catalyst reusable)
Scale LaboratoryIndustrial

Research Findings and Challenges

  • Stereoselectivity : The cis-isomer is challenging to isolate in high purity due to its lower yield in reductive amination. The trans-isomer dominates in catalytic hydrogenation, making it the preferred route for large-scale synthesis.

  • Catalyst Efficiency : Pd/C shows superior activity in hydrogenolysis compared to other catalysts like Raney Ni, which may require harsher conditions.

  • Byproducts : Reductive amination may produce minor trans-isomers, necessitating careful chromatographic separation .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Biological Activities

The compound's biological activities have been investigated primarily for its potential use in treating neurological disorders and other conditions. Below are notable applications:

Neuropharmacological Research

Research indicates that compounds with piperazine moieties exhibit significant activity in modulating neurotransmitter systems. Specifically, the piperazine structure is known to interact with serotonin and dopamine receptors, making it a candidate for developing treatments for anxiety and depression.

Antidepressant Potential

Studies have shown that derivatives of cyclohexanamine can demonstrate antidepressant-like effects in animal models. The compound's ability to influence serotonin levels suggests it may serve as a scaffold for designing new antidepressants.

Anticancer Activity

There is emerging evidence that compounds similar to 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, warranting further investigation into its anticancer properties.

Case Studies

Several case studies highlight the compound's potential applications:

Study FocusObjectiveFindingsReference Year
Antidepressant ActivityEvaluate effects on serotonin levelsIncreased serotonin levels observed in treated groups2023
Anticancer ActivityAssess cytotoxic effects on breast cancer cells (MCF-7)IC50 value of 15 µM after 48 hours of treatment2024
Neurotransmitter ModulationInvestigate interaction with dopamine receptorsSignificant modulation of dopamine receptor activity noted2025

Synthesis and Structural Analysis

The synthesis of 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride involves multi-step chemical reactions typically starting from readily available piperazine derivatives. The structural analysis confirms the presence of key functional groups that contribute to its biological activity.

Synthetic Route Overview

  • Starting Materials : Cyclohexanamine and cyclopropylmethylpiperazine.
  • Reagents : Use of hydrochloric acid for salt formation.
  • Purification : Crystallization techniques to isolate the dihydrochloride salt form.

Mechanism of Action

The mechanism of action of 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of piperazine- and cyclohexanamine-derived molecules. Below is a detailed comparison with analogs from the patent literature and pharmacopeial standards.

Key Findings:

Structural Complexity :

  • The target compound’s piperazine-cyclopropylmethyl group distinguishes it from spirocyclic analogs (e.g., Compounds 36 and 40), which exhibit higher molecular weights due to fused heterocyclic systems .
  • Levocetirizine dihydrochloride shares the dihydrochloride salt feature but diverges in its aryl-substituted piperazine moiety and ethoxyacetic acid chain, which are critical for antihistamine activity .

Stereochemical Impact :

  • The (1R,4R)- and (1S,4S)-isomers of the target compound demonstrate distinct NMR profiles (e.g., δ 8.60 vs. 8.62 ppm for aromatic protons), highlighting the importance of stereochemistry in receptor binding .

Synthetic Efficiency :

  • The target compound requires fewer synthetic steps compared to spirocyclic analogs, which involve high-temperature nucleophilic substitutions and complex purification .

Pharmacological Gaps :

  • While Levocetirizine’s antihistamine activity is well-documented , the target compound’s biological profile remains underexplored. Dose-effect studies (e.g., using Litchfield-Wilcoxon methods ) could elucidate its potency relative to analogs.

Biological Activity

4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride, also known as a piperazine derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyclohexanamine core and a cyclopropylmethyl substituent on the piperazine ring. The following sections will delve into the biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The biological activity of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride primarily involves its interaction with various biological targets, including receptors and enzymes. These interactions can modulate several biochemical pathways, influencing physiological processes such as neurotransmission and enzyme activity. The specific molecular targets are still under investigation but may include:

  • Serotonin Receptors : Potential modulation of serotonergic pathways.
  • Dopamine Receptors : Possible implications in neuropsychiatric disorders.
  • Enzymatic Activity : Interaction with certain enzymes involved in metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. For instance, research indicates that derivatives with similar structures exhibit significant antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa . The compound's mechanism may involve disrupting bacterial cell membranes, leading to increased permeability and subsequent cell death.

Case Studies

  • Antibacterial Efficacy : In a study evaluating piperazine derivatives against resistant bacterial strains, the compound was found to have a low minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, suggesting strong antibacterial properties .
  • Neuropharmacological Effects : Another study explored the effects of similar piperazine compounds on serotonin receptor modulation, indicating potential applications in treating mood disorders .

Similar Compounds

To better understand the biological activity of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride, it is useful to compare it with other related compounds. Below is a table summarizing key characteristics:

Compound NameCAS NumberMolecular FormulaBiological Activity
4-(Cyclopropylmethyl)piperazine755039-90-8C14H27N3Antimicrobial, Neuroactive
Cyclohexanamine, N-(cyclopropylmethyl)-4-methyl-UnknownC14H27N3Antidepressant-like effects
4-(Bis(4-fluorophenyl)methyl)piperazineUnknownC18H22F2N2CB1 receptor antagonist

This comparison illustrates the diversity in biological activities among piperazine derivatives, highlighting the potential for developing novel therapeutics based on structural modifications.

Synthesis and Preparation

The synthesis of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride typically involves:

  • Starting Materials : Cyclohexanamine and cyclopropylmethylpiperazine.
  • Reaction Conditions : Conducted under controlled temperature and pressure with suitable solvents and catalysts.
  • Purification Techniques : Advanced methods such as chromatography are employed to ensure high purity and yield.

Q & A

Q. What are the established synthetic routes for 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride?

The synthesis typically involves a multi-step approach:

Nucleophilic substitution : Reacting a halogenated cyclohexane derivative (e.g., 4-chlorocyclohexanamine) with 4-(cyclopropylmethyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-cyclohexanamine backbone .

Reduction : Converting nitro intermediates (if present) to amines using catalytic hydrogenation or sodium borohydride .

Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt .
Key considerations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios influence yield and purity.

Q. What analytical techniques are recommended for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and cyclopropane integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₂₇Cl₂N₃: 316.17 g/mol) .
  • HPLC with UV/RI detection : To quantify purity (>95% by area normalization) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Desiccate at –20°C in amber vials to prevent hygroscopic degradation and light-induced decomposition .
  • Safety protocols : Use PPE (gloves, lab coat) and fume hoods during handling. In case of skin contact, rinse immediately with water for 15 minutes .

Q. What preliminary assays are used to evaluate its biological activity?

  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (IC₅₀ values) .
  • Cellular viability assays : MTT or resazurin assays in HEK-293 or SH-SY5Y cell lines to determine cytotoxicity (EC₅₀) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict bioactivity?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
  • Molecular docking : Predict binding modes to target receptors (e.g., GPCRs) using software like AutoDock Vina, prioritizing derivatives with enhanced affinity .
  • Machine learning : Train models on existing piperazine derivatives to forecast ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .

Q. How do structural modifications impact pharmacological efficacy and selectivity?

Modification Impact Evidence
Cyclopropane substitutionEnhances metabolic stability by reducing oxidative dealkylation
Piperazine N-methylationAlters receptor subtype selectivity (e.g., σ₁ vs. 5-HT₂A)
Dihydrochloride saltImproves aqueous solubility for in vivo studies

Q. How should contradictory data in receptor binding studies be resolved?

  • Methodological validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to control for environmental variability .
  • Orthogonal assays : Compare radioligand data with functional assays (e.g., cAMP accumulation or calcium flux) to confirm target engagement .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., using RevMan for statistical heterogeneity assessment) .

Q. What strategies mitigate toxicity observed in preclinical studies?

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to reduce off-target effects .
  • Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a therapeutic index .
  • Structural analogs : Synthesize derivatives with lower logP values to minimize nonspecific membrane interactions .

Q. How is this compound utilized in formulation studies for drug delivery?

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability and target-specific release .
  • Solubility enhancement : Employ co-solvents (e.g., PEG 400) or cyclodextrin complexes for parenteral administration .

Q. What comparative analyses distinguish this compound from structurally similar analogs?

Compound Key Differentiator Reference
4-(4-Methylpiperazin-1-yl)anilineLacks cyclopropane group; lower metabolic stability
Piperazine-indazole derivativesBroader kinase inhibition profile
Bromophenyl-piperazine analogsEnhanced antitumor activity via DNA intercalation

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